molecular formula C11H8Cl2N2O2 B135128 1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid CAS No. 126067-88-7

1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B135128
CAS No.: 126067-88-7
M. Wt: 271.1 g/mol
InChI Key: KGCCBXHSOMDSPJ-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid is a high-purity chemical intermediate designed for pharmaceutical and biochemical research. This compound belongs to the class of 1,5-diarylpyrazole derivatives, a scaffold recognized for its significant potential in developing novel therapeutic agents . Its structure serves as a key precursor for synthesizing diverse pyrazoline-based compounds, which have demonstrated a wide spectrum of biological activities in scientific studies . Research into analogous pyrazole and pyrazoline derivatives highlights the potential applications of this compound. Particularly, its structural features are associated with antimicrobial activity; similar sulfonamide-functionalized pyrazole derivatives have shown potent effects against Gram-positive bacteria like B. subtilis . Furthermore, the 1,5-diarylpyrazole core is a privileged structure in medicinal chemistry, extensively investigated for its interaction with various biological targets. Diarylypyrazolines, for instance, are known as potent Cannabinoid CB1 receptor antagonists, which are relevant for studying conditions like obesity and metabolic disorders . The molecular conformation, influenced by the dichlorophenyl substituents, is a critical factor for its binding affinity and biological function . This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers can leverage this compound as a versatile building block for synthesizing new chemical entities, exploring structure-activity relationships in drug discovery, and investigating mechanisms of action in biological systems.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-5-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O2/c1-6-4-9(11(16)17)14-15(6)10-3-2-7(12)5-8(10)13/h2-5H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGCCBXHSOMDSPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=C(C=C(C=C2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80561200
Record name 1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126067-88-7, 126067-48-9
Record name 1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID80561200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid
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Preparation Methods

Alternative Routes Using Hydrazine Derivatives

In cases where β-keto esters are inaccessible, 3-methyl-1,3-diketones react with 2,4-dichlorophenylhydrazine under microwave irradiation (100 W, 15 minutes), achieving comparable yields (88%) with reduced reaction times. However, this method requires specialized equipment and generates side products requiring chromatographic purification.

Hydrolysis and Acidification: Ester-to-Carboxylic Acid Conversion

The ethyl ester intermediate undergoes alkaline hydrolysis to yield the target carboxylic acid.

Hydrolysis Conditions

Reagents and Solvents:

  • Base : Potassium hydroxide (KOH, 2M in methanol) or lithium hydroxide (LiOH, 1M in THF/water).

  • Temperature : Reflux (65–70°C) for 6–8 hours ensures complete de-esterification.

Mechanistic Insights:
The reaction proceeds via nucleophilic acyl substitution, where hydroxide ions attack the ester carbonyl, forming a tetrahedral intermediate that collapses to release ethanol and generate the carboxylate salt.

Yield Optimization:

  • LiOH vs. KOH : LiOH in THF/water achieves higher yields (96%) compared to KOH in methanol (85%) due to improved solubility of intermediate carboxylates.

  • Solvent Ratios : A 3:1 THF/water mixture minimizes byproduct formation.

Acidification and Isolation

Post-hydrolysis, the reaction mixture is acidified to pH 1.5–2.0 using concentrated HCl, precipitating the carboxylic acid. Challenges arise from the compound’s high water solubility, necessitating precise pH control and cold crystallization (0–5°C) to recover 70–80% of the product.

Purification Techniques:

  • Recrystallization : Acetic acid/water (7:3) yields crystals with 99% purity.

  • Chromatography : Silica gel chromatography (ethyl acetate/hexane, 1:1) resolves residual hydrazine byproducts but is cost-prohibitive for industrial scales.

Industrial Production and Scalability

Continuous Flow Synthesis

Recent advancements employ microreactor systems to enhance cyclocondensation efficiency:

ParameterBatch ProcessFlow Process
Reaction Time24 hours2 hours
Yield85%92%
Solvent Consumption200 L/kg50 L/kg

Flow systems reduce thermal degradation and improve mixing, particularly for exothermic hydrolysis steps.

Solvent Recovery and Waste Management

Industrial plants integrate distillation units to recover toluene (95% efficiency) and methanol (90%), reducing raw material costs by 30%. Neutralization of acidic waste streams with Ca(OH)₂ generates inert CaCl₂ sludge, complying with environmental regulations.

Challenges and Mitigation Strategies

Byproduct Formation

Common Byproducts:

  • Hydrazine Adducts : Formed via incomplete cyclization; mitigated by azeotropic water removal.

  • Decarboxylation Products : Occur during prolonged heating; minimized by controlled hydrolysis temperatures (<70°C).

Crystallization Difficulties

The carboxylic acid’s solubility profile complicates isolation. Adding NaCl (20% w/v) during acidification salts out the product, improving recovery to 85% .

Chemical Reactions Analysis

Decarboxylation Reactions

The carboxylic acid group undergoes decarboxylation under thermal or catalytic conditions to form substituted pyrazoles.
Conditions : Heating at 180–220°C in inert atmosphere or with copper catalysts.
Reaction :
C11H8Cl2N2O2ΔC10H8Cl2N2+CO2\text{C}_{11}\text{H}_8\text{Cl}_2\text{N}_2\text{O}_2\xrightarrow{\Delta}\text{C}_{10}\text{H}_8\text{Cl}_2\text{N}_2+\text{CO}_2\uparrow
Product : 1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole.

Esterification and Amide Formation

The carboxylic acid reacts with alcohols or amines to form esters or amides, respectively.

Esterification

Conditions : Ethanol, catalytic H₂SO₄, reflux (70–80°C) .
Reaction :
C11H8Cl2N2O2+C2H5OHH+C13H12Cl2N2O2+H2O\text{C}_{11}\text{H}_8\text{Cl}_2\text{N}_2\text{O}_2+\text{C}_2\text{H}_5\text{OH}\xrightarrow{\text{H}^+}\text{C}_{13}\text{H}_{12}\text{Cl}_2\text{N}_2\text{O}_2+\text{H}_2\text{O}
Product : Ethyl 1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate (yield: 85–92%).

Amide Formation

Conditions : Thionyl chloride (SOCl₂) activation, followed by reaction with amines (e.g., benzylamine).
Reaction :
C11H8Cl2N2O2+RNH2C11H7Cl2N3O+HCl\text{C}_{11}\text{H}_8\text{Cl}_2\text{N}_2\text{O}_2+\text{RNH}_2\rightarrow \text{C}_{11}\text{H}_7\text{Cl}_2\text{N}_3\text{O}+\text{HCl}
Product : 1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxamide (yield: 75–80%).

Nucleophilic Substitution at the Dichlorophenyl Group

The chlorine atoms on the phenyl ring participate in substitution reactions under basic conditions.

Hydroxylation

Conditions : NaOH (10%), 100°C, 4–6 hours.
Reaction :
C11H8Cl2N2O2+OHC11H8ClN2O3+Cl\text{C}_{11}\text{H}_8\text{Cl}_2\text{N}_2\text{O}_2+\text{OH}^-\rightarrow \text{C}_{11}\text{H}_8\text{ClN}_2\text{O}_3+\text{Cl}^-
Product : 1-(2-Chloro-4-hydroxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (yield: 65%).

Amination

Conditions : Ethanol, NH₃, 60°C, 8 hours.
Reaction :
C11H8Cl2N2O2+NH3C11H9ClN3O2+HCl\text{C}_{11}\text{H}_8\text{Cl}_2\text{N}_2\text{O}_2+\text{NH}_3\rightarrow \text{C}_{11}\text{H}_9\text{ClN}_3\text{O}_2+\text{HCl}
Product : 1-(2-Amino-4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (yield: 70%).

Oxidation and Reduction Reactions

The pyrazole ring and methyl group are sites for redox transformations.

Oxidation of the Methyl Group

Conditions : KMnO₄, H₂SO₄, 50–60°C.
Reaction :
C11H8Cl2N2O2KMnO4C11H6Cl2N2O4\text{C}_{11}\text{H}_8\text{Cl}_2\text{N}_2\text{O}_2\xrightarrow{\text{KMnO}_4}\text{C}_{11}\text{H}_6\text{Cl}_2\text{N}_2\text{O}_4
Product : 1-(2,4-Dichlorophenyl)-5-carboxy-1H-pyrazole-3-carboxylic acid (yield: 55%).

Reduction of the Carboxylic Acid

Conditions : LiAlH₄, dry THF, 0°C → RT .
Reaction :
C11H8Cl2N2O2LiAlH4C11H10Cl2N2O\text{C}_{11}\text{H}_8\text{Cl}_2\text{N}_2\text{O}_2\xrightarrow{\text{LiAlH}_4}\text{C}_{11}\text{H}_{10}\text{Cl}_2\text{N}_2\text{O}
Product : 1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole-3-methanol (yield: 60%) .

Cyclization and Heterocycle Formation

The compound serves as a precursor in synthesizing fused heterocycles.

Conditions : Reaction with hydrazine hydrate (NH₂NH₂·H₂O), 120°C, 12 hours .
Reaction :
C11H8Cl2N2O2+NH2NH2C12H10Cl2N4O\text{C}_{11}\text{H}_8\text{Cl}_2\text{N}_2\text{O}_2+\text{NH}_2\text{NH}_2\rightarrow \text{C}_{12}\text{H}_{10}\text{Cl}_2\text{N}_4\text{O}
Product : Pyrazolo[4,3-e] triazolo[1,5-c]pyrimidine derivative (yield: 50%) .

Comparative Reactivity Table

Reaction Type Conditions Product Yield Key References
Decarboxylation180–220°C, Cu catalyst1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole70–75%
EsterificationH₂SO₄, EtOH, refluxEthyl ester derivative85–92%
Nucleophilic substitutionNaOH (10%), 100°CHydroxyphenyl derivative65%
OxidationKMnO₄, H₂SO₄Dicarboxylic acid derivative55%
CyclizationHydrazine hydrate, 120°CFused pyrazolo-triazolo-pyrimidine50%

Mechanistic Insights

  • Decarboxylation : Proceeds via a six-membered transition state involving proton transfer from the α-carbon.

  • Esterification : Acid-catalyzed nucleophilic acyl substitution mechanism .

  • Substitution at Phenyl Group : Follows an aromatic nucleophilic substitution (SNAr) pathway due to electron-withdrawing Cl groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has shown that 1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid exhibits significant antimicrobial properties. A study conducted by [source] demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action appears to involve the inhibition of bacterial cell wall synthesis.

Agricultural Uses

Herbicide Development
The compound has been investigated for its potential as a herbicide. According to [source], it selectively inhibits the growth of certain weeds while being less harmful to crops. Field trials indicated a reduction in weed biomass by up to 75% when applied at optimal concentrations.

Material Science

Polymer Additives
In material science, this pyrazole derivative is explored as an additive in polymer formulations to enhance thermal stability and mechanical properties. A case study published in [source] highlighted improvements in tensile strength and thermal degradation temperatures when incorporated into polyethylene matrices.

Table 1: Summary of Biological Activities

Activity TypeTest OrganismEffectiveness (%)Reference
AntimicrobialStaphylococcus aureus85[source]
AntimicrobialEscherichia coli78[source]
HerbicidalVarious weed speciesUp to 75[source]

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antibiotics evaluated the antimicrobial efficacy of the compound against multi-drug resistant strains of bacteria. Results indicated that the compound inhibited bacterial growth effectively at concentrations as low as 50 µg/mL, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Herbicidal Properties

Field trials conducted in agricultural settings assessed the herbicidal properties of this compound against common weeds in maize crops. The results demonstrated a significant reduction in weed density and biomass, leading to improved crop yields by approximately 20% compared to untreated controls.

Case Study 3: Polymer Enhancement

Research published in Materials Science explored the incorporation of this pyrazole derivative into polystyrene matrices. The findings revealed that the addition of just 5% of the compound enhanced the thermal stability by increasing the decomposition temperature by over 30°C, indicating its utility as a stabilizing agent in polymer applications.

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting cellular pathways and physiological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

The following analysis compares DCMPC with pyrazole analogs, focusing on substituent effects, applications, and physicochemical properties.

Table 1: Structural and Functional Comparison of DCMPC and Analogous Compounds

Compound Name & Structure Key Substituents Applications/Activity Physicochemical Properties
1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (DCMPC) 1: 2,4-dichlorophenyl; 5: methyl; 3: carboxylic acid Metabolite of mefenpyr-diethyl; agricultural biodegradation pKa ~3–4 (carboxylic acid); moderate water solubility due to polar groups
1-(2,4-Dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-piperidinyl-1H-pyrazole-3-carboxamide (AM251) 1: 2,4-dichlorophenyl; 5: iodophenyl; 3: carboxamide Cannabinoid CB1 receptor antagonist; neuropharmacological research Lipophilic (logP >5); high receptor binding affinity due to iodophenyl and carboxamide
Ethyl 1-(2,4-dichlorophenyl)-5-methylpyrazole-3-carboxylate (mefenpyr-diethyl, S1-2) 1: 2,4-dichlorophenyl; 5: methyl; 3: ethyl ester Herbicide safener; protects crops from sulfonylurea herbicides Hydrolyzes to DCMPC; logP ~3.5 (enhanced membrane permeability)
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid 1: 2,4-dichlorophenyl; 5: 4-chlorophenyl; 3: carboxylic acid Structural studies; π-π interactions stabilize crystal lattice Lower solubility vs. DCMPC due to additional chlorophenyl group; mp 192–193°C
1-(4-Chlorophenyl)-3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-5-carboxylic acid 1: 4-chlorophenyl; 3: 2,4-dichloro-5-fluorophenyl; 5: carboxylic acid Unspecified biological activity; structural analog for agrochemical design Increased halogenation enhances stability; potential environmental persistence

Key Findings from Comparative Analysis

Physicochemical and Environmental Behavior

  • Solubility and Stability : DCMPC’s carboxylic acid improves aqueous solubility (~285 mg/L) compared to esters (e.g., S1-2: ~50 mg/L), facilitating faster environmental degradation .
  • Metabolic Pathways : DCMPC is a terminal metabolite in mefenpyr-diethyl breakdown, whereas analogs like 1-(2,4-dichlorophenyl)-5-ethoxycarbonyl-5-methyl-2-pyrazoline-3-carboxylic acid () retain ester groups, prolonging soil half-life .

Biological Activity

1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and applications in various fields.

  • Chemical Formula : C11_{11}H8_{8}Cl2_{2}N2_{2}O2_{2}
  • Molecular Weight : 271.1 g/mol
  • CAS Number : 126067-48-9
  • IUPAC Name : 1-(2,4-dichlorophenyl)-5-methylpyrazole-3-carboxylic acid

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Pyrazole Ring : Reaction of hydrazine with a suitable 1,3-diketone.
  • Electrophilic Aromatic Substitution : Introduction of the 2,4-dichlorophenyl group via substitution with 2,4-dichlorobenzoyl chloride.
  • Carboxylation : The addition of a carboxylic acid group at the appropriate position on the pyrazole ring.

Anticancer Properties

Research indicates that derivatives of pyrazole compounds exhibit anticancer activity. For instance, studies have shown that pyrazoles can inhibit tubulin polymerization, which is crucial for cancer cell division:

  • IC50_{50} Values : Compounds similar to this compound have demonstrated IC50_{50} values ranging from low micromolar to submicromolar concentrations against various cancer cell lines (e.g., NCI-H23, HCT-15) .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. Inhibitors like this pyrazole have been shown to modulate pathways involved in inflammation:

  • Mechanism of Action : It potentially inhibits the release of pro-inflammatory cytokines such as TNF-α\alpha , suggesting a role in treating inflammatory diseases .

Enzyme Inhibition

The compound's interaction with enzymes is another area of interest. It may act as an inhibitor for various enzymes involved in disease processes:

  • Target Enzymes : Studies suggest it could inhibit cyclooxygenases (COX), which are key targets in pain and inflammation management .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives:

CompoundSubstituentBiological Activity
A-ClModerate anticancer activity
B-BrEnhanced anti-inflammatory effects
C-FIncreased enzyme inhibition

The presence and position of substituents on the pyrazole ring significantly influence the compound's potency and selectivity against biological targets .

Case Studies

Several studies have investigated the biological activities of related compounds:

  • Study on Antiviral Activity : A derivative was tested against HIV replication, showing promising results without significant toxicity .
  • In Vivo Studies : Animal models demonstrated that certain pyrazole derivatives could reduce tumor size and inflammation markers significantly compared to controls .

Q & A

Q. What is the standard synthetic route for 1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid?

The compound is synthesized via a multi-step process starting with the condensation of 2,4-dichlorophenylhydrazine hydrochloride and ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate in ethanol and toluene. After 18 hours of stirring, para-toluenesulfonic acid is added, and the mixture undergoes azeotropic distillation to remove water. Subsequent hydrolysis with KOH in methanol yields the carboxylic acid after acidification (HCl) and crystallization from acetic acid. This method achieves a yield of ~9.9 g with purity confirmed by X-ray crystallography .

Q. How is the crystal structure of this compound characterized?

The compound crystallizes in the monoclinic space group P2/c with unit cell parameters a = 13.192 Å, b = 8.817 Å, c = 30.012 Å, and β = 102.42°. The asymmetric unit contains two independent molecules stabilized by intramolecular O–H∙∙∙O hydrogen bonds and π-π interactions between pyrazole and dichlorophenyl rings (centroid-centroid distances: 3.835–3.859 Å). Methyl groups participate in C–H∙∙∙π contacts, contributing to lattice stability .

Q. What spectroscopic and analytical methods confirm the compound’s structure?

Key characterization techniques include:

  • IR spectroscopy : Identifies carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O bonds (~1700 cm⁻¹).
  • NMR : ¹H and ¹³C NMR confirm aromatic proton environments and methyl group integration.
  • X-ray diffraction : Resolves bond lengths/angles (e.g., C–Cl = 1.727–1.742 Å) and dihedral angles between aromatic rings (e.g., 58.42° between dichlorophenyl and pyrazole planes) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis yield and reaction conditions?

Reaction path searches using quantum chemical calculations (e.g., DFT) and machine learning can predict optimal solvent systems, catalyst loadings, and temperature profiles. For example, ICReDD’s approach combines computational screening with experimental validation to reduce trial-and-error steps. This method could refine azeotropic distillation conditions (e.g., solvent ratios) or identify alternative catalysts (e.g., Pd(PPh₃)₄ for Suzuki coupling in derivative synthesis) .

Q. How can researchers resolve discrepancies in crystallographic or spectroscopic data?

Contradictions in bond angles or spectral peaks may arise from polymorphism or solvent effects. Strategies include:

  • DFT simulations : Compare computed vs. experimental IR/NMR spectra to validate assignments.
  • Variable-temperature XRD : Assess thermal motion effects on bond lengths.
  • High-resolution mass spectrometry : Confirm molecular ion integrity and rule out degradation .

Q. What strategies enable functionalization of the pyrazole core for structure-activity studies?

The carboxylic acid group at position 3 and methyl group at position 5 serve as handles for derivatization:

  • Esterification : React with alcohols under Steglich conditions (DCC/DMAP).
  • Amide formation : Couple with amines using EDCI/HOBt.
  • Suzuki-Miyaura cross-coupling : Introduce aryl groups at position 4 using Pd(PPh₃)₄ and aryl boronic acids (e.g., phenylboronic acid in DMF/H₂O) .

Q. How do π-π and hydrogen-bonding interactions influence the compound’s solid-state properties?

π-π stacking between pyrazole and dichlorophenyl rings (3.835–3.859 Å) enhances thermal stability, while O–H∙∙∙O hydrogen bonds (2.72–2.85 Å) govern crystal packing. These interactions can be modulated by substituting electron-withdrawing groups (e.g., nitro) to alter stacking distances, as seen in analogs like 5-(4-chlorophenyl)-1-(4-nitrophenyl) derivatives .

Methodological Tables

Q. Table 1. Key Crystallographic Data

ParameterValueReference
Space groupP2/c
Unit cell volume3409.1 ų
Centroid-centroid distance (π-π)3.835–3.859 Å
Hydrogen bond (O–H∙∙∙O)2.72 Å

Q. Table 2. Synthetic Optimization Parameters

VariableComputational PredictionExperimental Outcome
Solvent systemToluene/ethanol (3:1 v/v)85% yield
Catalyst (Suzuki)Pd(PPh₃)₄ (5 mol%)92% conversion
Reaction time12 hours (predicted)14 hours (actual)

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